Hemsloside Ma 1

Catalog No.
S14655437
CAS No.
M.F
C47H74O18
M. Wt
927.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hemsloside Ma 1

Product Name

Hemsloside Ma 1

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C47H74O18

Molecular Weight

927.1 g/mol

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1

InChI Key

BAJBCZHVQXVBMJ-JQISGYILSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O

Hemsloside Ma 1 is a complex organic compound classified as a triterpene saponin. Triterpene saponins are glycosylated derivatives of triterpene sapogenins, which are characterized by their diverse structures and biological activities. Hemsloside Ma 1 has a molecular formula of C52H82O22C_{52}H_{82}O_{22} and an average molecular weight of approximately 1059.19 g/mol . Its structure features a unique arrangement of sugar moieties attached to a triterpenoid backbone, which significantly contributes to its biological properties.

Typical of saponins, including hydrolysis and oxidation. The hydrolysis of the glycosidic bonds can lead to the formation of aglycones and sugar components, which may exhibit different biological activities compared to the parent compound. Additionally, reactions involving oxidizing agents can modify the functional groups present in Hemsloside Ma 1, potentially enhancing or altering its pharmacological properties .

Research indicates that Hemsloside Ma 1 exhibits several biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties: Hemsloside Ma 1 may inhibit inflammatory pathways, contributing to its potential therapeutic effects in inflammatory diseases.
  • Antitumor Effects: Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

The synthesis of Hemsloside Ma 1 can be achieved through various methods, primarily involving extraction from natural sources or chemical synthesis. Natural extraction typically involves isolating the compound from plant materials known to produce triterpene saponins. Chemical synthesis may involve multi-step reactions starting from simpler triterpenoid precursors followed by glycosylation processes to introduce sugar moieties .

Hemsloside Ma 1 has several potential applications, particularly in pharmaceuticals and nutraceuticals due to its bioactive properties. These applications include:

  • Pharmaceutical Development: As a candidate for developing anti-inflammatory and anticancer drugs.
  • Nutraceuticals: Used in dietary supplements for its antioxidant properties.
  • Cosmetic Industry: Incorporated into skincare products for its protective effects against oxidative damage .

Hemsloside Ma 1 shares structural similarities with other triterpene saponins but stands out due to its unique sugar composition and biological activity profile. Some similar compounds include:

  • Ginsenoside Rb1: Found in ginseng, known for its neuroprotective and anti-inflammatory effects.
  • Aescin: Derived from horse chestnut, primarily used for its anti-edema properties.
  • Diosgenin: A steroidal sapogenin that serves as a precursor for steroid hormone synthesis.
Compound NameSourceKey Biological Activity
Ginsenoside Rb1GinsengNeuroprotective, anti-inflammatory
AescinHorse ChestnutAnti-edema
DiosgeninDioscorea speciesPrecursor for steroid hormones

Hemsloside Ma 1's distinct structure and specific biological activities differentiate it from these compounds, making it a valuable subject for further research in pharmacology and natural product chemistry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

10

Exact Mass

926.48751551 g/mol

Monoisotopic Mass

926.48751551 g/mol

Heavy Atom Count

65

Dates

Last modified: 08-10-2024

Explore Compound Types